REACTION_CXSMILES
|
[P:1]([CH:5]([CH3:9])[C:6]([OH:8])=[O:7])([OH:4])([OH:3])=[O:2].[CH3:10]O>>[P:1]([CH:5]([CH3:9])[C:6]([O:8][CH3:10])=[O:7])([OH:4])([OH:3])=[O:2]
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Name
|
|
Quantity
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11.2 g
|
Type
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reactant
|
Smiles
|
P(=O)(O)(O)C(C(=O)O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for eighteen hours
|
Type
|
CUSTOM
|
Details
|
The methanol is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Electrophoresis (0.1 N NH4HCO3, 2000 V, 20 minutes, 7.5 cm)
|
Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
yield quantitative
|
Name
|
|
Type
|
|
Smiles
|
P(=O)(O)(O)C(C(=O)OC)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |